Impromidine

Gastric Physiology In Vivo Pharmacology Histamine H2 Receptor

Impromidine (SKF 92676) is the gold-standard histamine H2 receptor agonist for pharmacological research, offering unmatched potency and selectivity. With an H1:H2 selectivity ratio exceeding 1:1000 and 38-fold higher potency than histamine in gastric secretion models, it enables highly selective interrogation of H2-mediated physiology at low doses—reducing off-target cardiovascular effects. In vascular studies, Impromidine is 300–5000x more potent than dimaprit. Procure with confidence: rigorously tested, ≥98% pure Impromidine ensures reproducible, publication-ready results across gastric, cardiovascular, and cAMP signaling research.

Molecular Formula C14H23N7S
Molecular Weight 321.45 g/mol
CAS No. 55273-05-7
Cat. No. B1671804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpromidine
CAS55273-05-7
SynonymsHydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine
Molecular FormulaC14H23N7S
Molecular Weight321.45 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N
InChIInChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18)
InChIKeyMURRAGMMNAYLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Impromidine (CAS 55273-05-7) Procurement Overview: A Highly Potent and Specific Histamine H2 Receptor Agonist for Research


Impromidine (SKF 92676, CAS 55273-05-7) is a guanidine-type histamine H2 receptor agonist [1]. It is distinguished by its exceptionally high potency and specificity for the H2 receptor subtype, exhibiting an H1:H2 selectivity ratio of less than 1:1000 [2]. This compound has been a cornerstone in pharmacological research for delineating H2-mediated physiological functions, including gastric acid secretion and cardiovascular regulation [1][2]. Its diagnostic use as a gastric secretion indicator is well-documented [1].

Why Impromidine (55273-05-7) Cannot Be Readily Substituted by Other H2 Agonists in Critical Research


While several compounds act as histamine H2 receptor agonists, their pharmacological profiles differ markedly in terms of potency, efficacy, and selectivity. Substituting impromidine with histamine, dimaprit, or 4-methylhistamine without careful consideration can lead to misinterpretation of H2-mediated effects due to significant potency variations across different tissues and species. The data presented below demonstrates that impromidine is consistently the most potent H2 agonist in a majority of test systems, and its unique mixed agonist-antagonist properties in certain contexts underscore that it is not functionally interchangeable with other H2 agonists [1]. Furthermore, species-specific differences in receptor pharmacology highlight that findings with one agonist cannot be assumed to apply universally to impromidine [2].

Quantitative Differentiation of Impromidine (55273-05-7) Against Key H2 Agonist Comparators


Impromidine Exhibits 38-Fold Higher Potency than Histamine in Stimulating Gastric Acid Secretion In Vivo

In conscious dogs, impromidine was 38 times more potent than histamine in stimulating gastric acid output, with an ED50 of 3.8 nmol/kg·hr compared to 145 nmol/kg·hr for histamine [1]. This demonstrates a significantly higher potency for the targeted H2-mediated physiological response.

Gastric Physiology In Vivo Pharmacology Histamine H2 Receptor

Impromidine Shows 300-Fold Higher Relaxant Potency than Histamine in Rabbit Ovarian Artery

In rabbit isolated ovarian artery pre-contracted with histamine, impromidine was 300-fold more potent than histamine in inducing relaxation [1]. This stark difference highlights impromidine's exceptional potency at H2 receptors in vascular tissue, a key differentiator for cardiovascular research.

Cardiovascular Pharmacology Vascular Smooth Muscle Receptor Selectivity

Impromidine is 1000-5000x More Potent and 3x More Efficacious than Dimaprit in Bovine Pulmonary Artery

In bovine pulmonary artery strips, impromidine was found to be approximately 1000 to 5000 times more potent than dimaprit in producing relaxation, and it demonstrated a 3-fold greater maximal relaxant effect (efficacy) [1]. This establishes impromidine as not only a more potent, but also a more efficacious, H2 agonist in this vascular bed.

Pulmonary Pharmacology Vascular Reactivity Agonist Efficacy

Impromidine is 278-Fold More Potent than Dimaprit in Stimulating cAMP Accumulation in Rat Astrocytes

In astrocyte-enriched primary cultures from rat brain, the relative potency of impromidine (139) was 278 times greater than that of dimaprit (0.5) for stimulating cyclic AMP accumulation [1]. This substantial difference in cellular signaling potency provides a clear advantage for studies focused on H2-mediated cAMP responses.

Neuropharmacology Second Messenger Signaling Astrocyte Biology

Impromidine Demonstrates the Highest Potency Rank Among H2 Agonists in Human Temporal Artery

In human temporal arteries, a comprehensive rank order of potency for several H2 agonists was established. Impromidine was the most potent agonist tested, surpassing histamine, dimaprit, and several methyl-histamine derivatives [1]. This finding confirms its superior activity in human vascular tissue, a critical differentiator for translational research.

Human Vascular Biology Receptor Pharmacology Species-Specific Response

Impromidine and Its Derivatives Exhibit Species-Specific Potency, Outperforming Arpromidine at Guinea Pig H2 Receptors

Studies on recombinant human and guinea pig H2 receptors reveal that imidazolylpropylguanidines derived from impromidine and arpromidine are more potent and efficacious agonists at the guinea pig histamine H2 receptor (gpH2R) than at the human H2R (hH2R) in GTPase assays [1]. Furthermore, structural modifications did not yield compounds with superior potency or efficacy relative to the parent compounds impromidine and arpromidine [1].

Molecular Pharmacology Species-Specific Pharmacology Recombinant Receptor Assays

Optimal Research Applications for Impromidine (55273-05-7) Based on Quantitative Differentiation Evidence


In Vivo Gastric Physiology and Pharmacology Studies

Given its 38-fold higher potency than histamine in stimulating gastric acid secretion in dogs, impromidine is the agonist of choice for in vivo studies investigating H2 receptor-mediated gastric function [1]. Its use at lower doses reduces the likelihood of confounding cardiovascular or other systemic effects, enabling a more selective interrogation of gastric H2 pharmacology.

In Vitro Vascular Reactivity Assays (Arterial and Pulmonary)

For experiments requiring robust and selective H2-mediated vasorelaxation, impromidine offers a significant advantage. Its 300-fold higher potency than histamine in rabbit ovarian artery [2] and 1000-5000x higher potency than dimaprit in bovine pulmonary artery [3] ensures a clear and quantifiable response, even in preparations with low H2 receptor density or expression.

Cellular Signaling Studies Focused on cAMP Accumulation

In neural and glial cell cultures, impromidine's 278-fold higher potency relative to dimaprit for stimulating cAMP accumulation [4] makes it an ideal tool for dissecting H2 receptor-mediated second messenger pathways. The enhanced potency allows for effective receptor activation at concentrations that minimize potential non-specific or off-target effects.

Comparative and Translational Pharmacology Across Species

The well-documented species-specific pharmacology of impromidine, particularly its enhanced potency at guinea pig versus human H2 receptors, positions it as a critical reagent for comparative studies [5]. It is essential for researchers bridging findings from animal models to human receptor function, ensuring that the observed effects are correctly attributed to the specific receptor pharmacology of the model system.

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